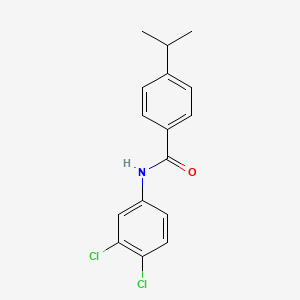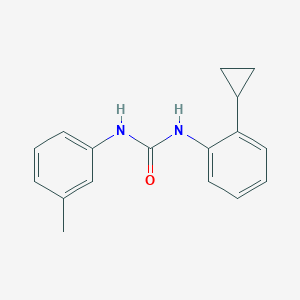
4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as CMO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMO belongs to the class of oxazolone derivatives, which are known for their diverse biological activities such as anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as NF-κB and MAPK. These pathways play a crucial role in the regulation of cell growth, inflammation, and immune responses. This compound has been shown to inhibit the activation of NF-κB and MAPK pathways, leading to the downregulation of various pro-inflammatory cytokines and growth factors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by regulating the expression of various genes involved in these processes. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In inflammation, this compound suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to have antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. This compound can be easily synthesized in the laboratory using simple reaction conditions and is relatively inexpensive compared to other drugs. However, the limitations of using this compound in lab experiments include its low solubility in water, which can affect its bioavailability and efficacy. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
The potential therapeutic applications of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one are vast, and future research should focus on exploring its efficacy and safety in various diseases. In cancer research, this compound can be used in combination with other chemotherapeutic agents to improve their efficacy and reduce their toxicity. In addition, the development of this compound analogs with improved solubility and bioavailability can enhance its therapeutic potential. In inflammation and microbial infections, this compound can be further studied to elucidate its mechanism of action and optimize its therapeutic potential. Furthermore, the use of this compound in other diseases such as neurodegenerative disorders and autoimmune diseases should be explored.
Synthesemethoden
The synthesis of 4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and 4-chlorophenylacetic acid followed by cyclization with urea. The reaction is carried out in the presence of a catalyst such as acetic anhydride and acetic acid. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
4-(3-chloro-4-methoxybenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c1-22-15-7-2-10(8-13(15)19)9-14-17(21)23-16(20-14)11-3-5-12(18)6-4-11/h2-9H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNYDCJMMJSKQO-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)


![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)


![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)

![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)

